molecular formula C17H17BrN2O2 B14184791 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 920505-98-2

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B14184791
CAS No.: 920505-98-2
M. Wt: 361.2 g/mol
InChI Key: PEZAKZKOKAUDPJ-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated indole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Coupling with Furan Carboxylic Acid: The resulting intermediate is coupled with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine atom and furan carboxamide group may enhance its binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Bromoindole: A simpler brominated indole derivative.

    2,5-Dimethylfuran: A furan derivative with similar structural features.

Uniqueness

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a brominated indole and a furan carboxamide, which imparts distinct chemical and biological properties not found in simpler indole or furan derivatives.

Properties

CAS No.

920505-98-2

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C17H17BrN2O2/c1-10-7-14(11(2)22-10)17(21)19-6-5-12-9-20-16-4-3-13(18)8-15(12)16/h3-4,7-9,20H,5-6H2,1-2H3,(H,19,21)

InChI Key

PEZAKZKOKAUDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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